4-(Piperazin-1-ylmethyl)benzamide dihydrochloride, also known as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, is a chemical compound with significant applications in pharmacology, particularly as a potential therapeutic agent. It is classified under the category of piperazine derivatives, which are known for their diverse biological activities, including anti-cancer and anesthetic properties. The compound is recognized for its role as a kinase inhibitor, contributing to its utility in drug development and research.
This compound is sourced from various chemical suppliers and is classified primarily as an impurity reference material in pharmaceutical testing. It falls under the broader category of kinase inhibitors, which are essential in cancer therapy due to their role in inhibiting specific enzymes involved in cell signaling pathways related to cancer progression. The molecular formula of 4-(piperazin-1-ylmethyl)benzamide dihydrochloride is with a molecular weight of approximately 307.22 g/mol .
The synthesis of 4-(piperazin-1-ylmethyl)benzamide dihydrochloride involves several key steps:
These methods are characterized by their environmental friendliness and efficiency, often conducted under mild reaction conditions.
The molecular structure of 4-(piperazin-1-ylmethyl)benzamide dihydrochloride can be represented using various chemical notation systems:
Cl.Cl.CN1CCN(Cc2ccc(cc2)C(=O)O)CC1
InChI=1S/C13H18N2O2.2ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17, , 2*1H, /h2-5H,6-10H2,1H3,(H,16,17)
The compound features a benzamide structure with a piperazine ring linked through a methylene bridge. This configuration contributes to its biological activity by allowing interaction with various biological targets .
4-(Piperazin-1-ylmethyl)benzamide dihydrochloride can undergo various chemical reactions typical for amides and heterocyclic compounds:
These reactions are crucial for modifying the compound's structure to enhance its efficacy or reduce side effects in therapeutic applications.
The mechanism of action of 4-(piperazin-1-ylmethyl)benzamide dihydrochloride primarily involves its interaction with specific receptors or enzymes within biological systems. As a kinase inhibitor, it likely binds to ATP-binding sites on kinases, thereby inhibiting their activity. This inhibition can disrupt signaling pathways that promote cell proliferation and survival, making it a candidate for cancer therapies.
Research indicates that compounds similar to this one have shown nanomolar affinity for specific targets such as dopamine receptors, suggesting potential applications in neuropharmacology as well .
The physical properties of 4-(piperazin-1-ylmethyl)benzamide dihydrochloride include:
Chemical properties include:
These properties are essential for determining storage conditions and formulation strategies in pharmaceutical applications .
4-(Piperazin-1-ylmethyl)benzamide dihydrochloride has several scientific applications:
CAS No.: 14970-71-9
CAS No.: 13568-33-7
CAS No.:
CAS No.: 1823362-29-3
CAS No.: